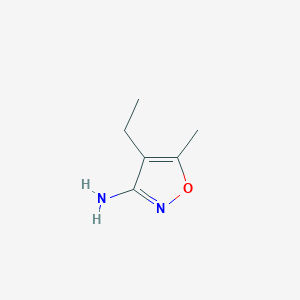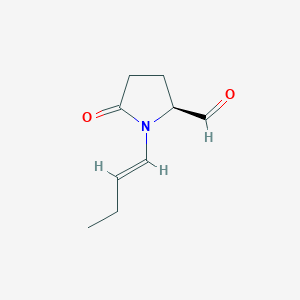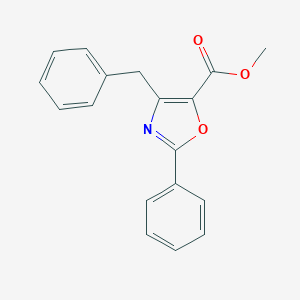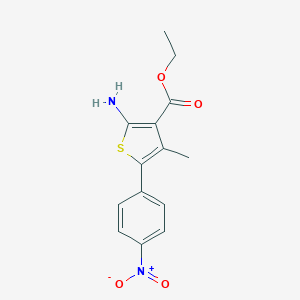
4-Ethyl-5-methylisoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-methylisoxazol-3-amine (EMIX) is a potent and selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mécanisme D'action
4-Ethyl-5-methylisoxazol-3-amine is a selective agonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR1 by 4-Ethyl-5-methylisoxazol-3-amine leads to the activation of phospholipase C and the subsequent production of inositol triphosphate and diacylglycerol. This results in the release of calcium from intracellular stores and the activation of protein kinase C, which can modulate various cellular processes.
Effets Biochimiques Et Physiologiques
Activation of mGluR1 by 4-Ethyl-5-methylisoxazol-3-amine can modulate various biochemical and physiological processes. For example, studies have shown that 4-Ethyl-5-methylisoxazol-3-amine can modulate synaptic plasticity and neurotransmitter release in the hippocampus. 4-Ethyl-5-methylisoxazol-3-amine has also been shown to modulate pain processing and drug addiction-related behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethyl-5-methylisoxazol-3-amine has several advantages for lab experiments. It is a selective agonist of mGluR1, which allows for the specific activation of this receptor subtype. 4-Ethyl-5-methylisoxazol-3-amine is also relatively stable and can be easily synthesized. However, 4-Ethyl-5-methylisoxazol-3-amine has some limitations for lab experiments. It has low water solubility, which can make it difficult to dissolve in physiological buffers. 4-Ethyl-5-methylisoxazol-3-amine also has a short half-life, which can limit its use in in vivo experiments.
Orientations Futures
There are several future directions for research on 4-Ethyl-5-methylisoxazol-3-amine and mGluR1. One direction is to investigate the role of mGluR1 in other physiological and pathological processes, such as anxiety and depression. Another direction is to develop more potent and selective agonists of mGluR1 that can be used in in vivo experiments. Finally, it will be important to investigate the potential therapeutic applications of mGluR1 agonists for various neurological and psychiatric disorders.
Méthodes De Synthèse
4-Ethyl-5-methylisoxazol-3-amine can be synthesized by reacting 4-ethyl-5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to produce the amide. The amide is then treated with sodium hydride and methyl iodide to produce 4-Ethyl-5-methylisoxazol-3-amine.
Applications De Recherche Scientifique
4-Ethyl-5-methylisoxazol-3-amine has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that activation of mGluR1 by 4-Ethyl-5-methylisoxazol-3-amine can modulate synaptic transmission and plasticity in the hippocampus, a brain region that is important for learning and memory. 4-Ethyl-5-methylisoxazol-3-amine has also been used to investigate the role of mGluR1 in pain processing and drug addiction.
Propriétés
Numéro CAS |
177266-03-4 |
|---|---|
Nom du produit |
4-Ethyl-5-methylisoxazol-3-amine |
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
4-ethyl-5-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C6H10N2O/c1-3-5-4(2)9-8-6(5)7/h3H2,1-2H3,(H2,7,8) |
Clé InChI |
WQQYOZLMXIHKRP-UHFFFAOYSA-N |
SMILES |
CCC1=C(ON=C1N)C |
SMILES canonique |
CCC1=C(ON=C1N)C |
Synonymes |
3-Isoxazolamine,4-ethyl-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)

![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)





![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)
